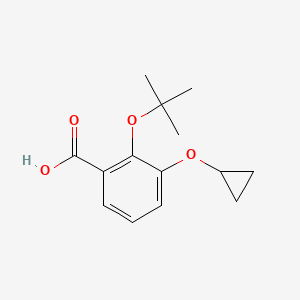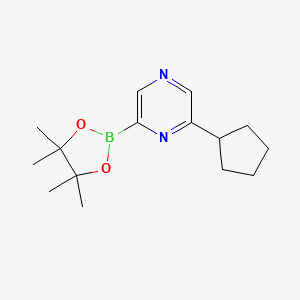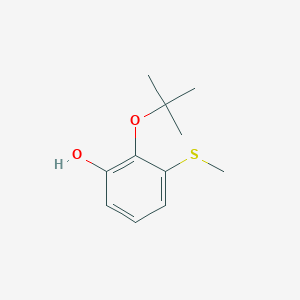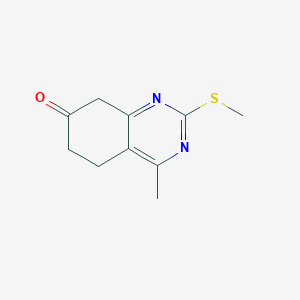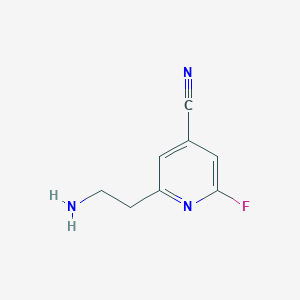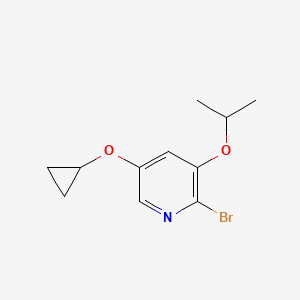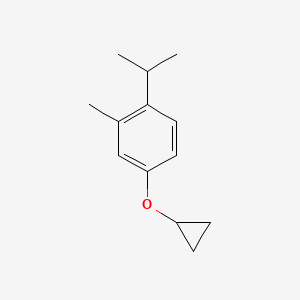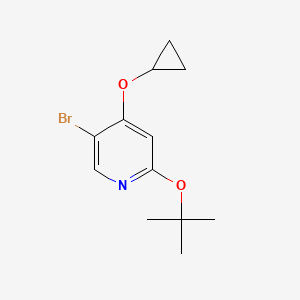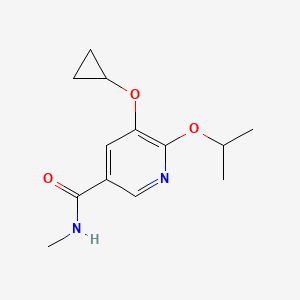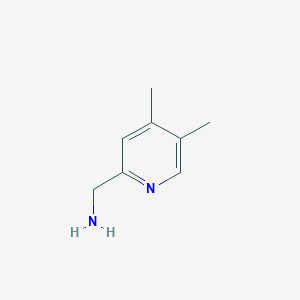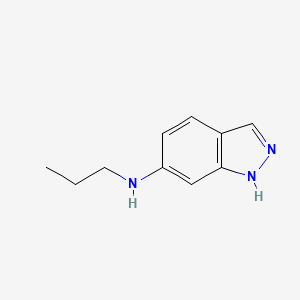
N-Propyl-1H-indazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indazol-6-amine, N-propyl- is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Indazol-6-amine, N-propyl- is particularly interesting due to its potential use in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives, including indazol-6-amine, N-propyl-, can be achieved through various methods. One common approach involves the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O as a catalyst . Another method includes the Ag-catalyzed nitration-annulation with tert-butyl nitrite . Additionally, iodine-mediated intramolecular aryl and sp3 C-H amination has been employed . These methods generally provide good to excellent yields with minimal byproducts.
Industrial Production Methods
Industrial production of indazole derivatives often involves metal-catalyzed reactions due to their efficiency and high yields. The use of transition metals such as copper and silver in catalytic amounts helps in achieving the desired product with fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
Indazol-6-amine, N-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or aryl groups to the indazole core .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of indazol-6-amine, N-propyl- involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it interferes with the enzyme’s activity, leading to the suppression of tryptophan metabolism and subsequent inhibition of cancer cell proliferation . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound, known for its wide range of biological activities.
Indazol-3-amine: Another derivative with potential anticancer properties.
Indazol-4-amine: Studied for its enzyme inhibitory activities.
Uniqueness
Indazol-6-amine, N-propyl- stands out due to its specific substitution pattern, which may confer unique biological activities compared to other indazole derivatives. Its potential as an IDO1 inhibitor and anticancer agent highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-propyl-1H-indazol-6-amine |
InChI |
InChI=1S/C10H13N3/c1-2-5-11-9-4-3-8-7-12-13-10(8)6-9/h3-4,6-7,11H,2,5H2,1H3,(H,12,13) |
InChI Key |
RDTCCXTUNRPKLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC2=C(C=C1)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





